2-Bromo-4-(methylsulfanyl)benzaldehyde
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Overview
Description
2-Bromo-4-(methylsulfanyl)benzaldehyde: is an organic compound with the molecular formula C8H7BrOS It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a methylthio group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 4-(methylthio)benzaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through reactions such as Suzuki-Miyaura coupling, where boron reagents are used.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the alcohol.
Condensation Reactions: The compound can participate in condensation reactions, forming Schiff bases with amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted benzaldehydes.
Oxidation Products: 2-Bromo-4-(methylthio)benzoic acid.
Reduction Products: 2-Bromo-4-(methylthio)benzyl alcohol.
Scientific Research Applications
Chemistry: 2-Bromo-4-(methylsulfanyl)benzaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: It can be used to synthesize bioactive molecules with antibacterial, antifungal, or anticancer properties .
Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Bromo-4-(methylsulfanyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, Schiff bases derived from this compound have shown antioxidant activity by scavenging free radicals .
Comparison with Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the methylthio group.
2-Bromo-4-methylbenzaldehyde: Similar structure but has a methyl group instead of a methylthio group.
2-Bromo-4-methoxybenzaldehyde: Similar structure but has a methoxy group instead of a methylthio group.
Uniqueness: 2-Bromo-4-(methylsulfanyl)benzaldehyde is unique due to the presence of both bromine and methylthio substituents, which confer distinct reactivity and properties. The methylthio group can participate in various chemical reactions, providing additional versatility compared to similar compounds.
Properties
Molecular Formula |
C8H7BrOS |
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Molecular Weight |
231.11 g/mol |
IUPAC Name |
2-bromo-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H7BrOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 |
InChI Key |
WNCYJCBJDXPRIK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)C=O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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